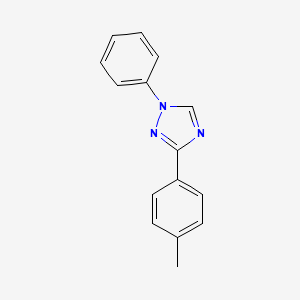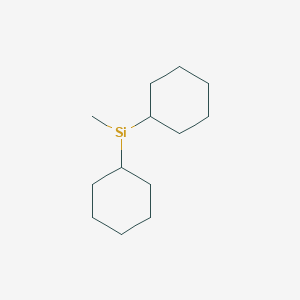
Dicyclohexylmethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dicyclohexylméthylsilane est un composé organosilicié de formule moléculaire
C13H26Si
. Il se caractérise par la présence de deux groupes cyclohexyle et d'un groupe méthyle liés à un atome de silicium. Ce composé suscite un intérêt particulier en raison de ses propriétés chimiques uniques et de ses applications potentielles dans divers domaines, notamment la synthèse organique et la science des matériaux.Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : Le dicyclohexylméthylsilane peut être synthétisé par plusieurs méthodes. Une approche courante consiste à hydrosilyler le cyclohexène avec du méthylsilane en présence d'un catalyseur au platine. La réaction se déroule généralement dans des conditions douces, le catalyseur au platine facilitant l'addition de la liaison silicium-hydrogène à travers la double liaison carbone-carbone du cyclohexène.
Méthodes de Production Industrielle : À l'échelle industrielle, la production de dicyclohexylméthylsilane peut impliquer des réactions d'hydrosilylation similaires, mais optimisées pour des volumes plus importants et une efficacité accrue. L'utilisation de réacteurs à flux continu et de systèmes catalytiques avancés peut améliorer le rendement et la pureté du produit.
Analyse Des Réactions Chimiques
Types de Réactions : Le dicyclohexylméthylsilane subit diverses réactions chimiques, notamment :
Oxydation : La liaison silicium-hydrogène peut être oxydée pour former des silanols ou des siloxanes.
Réduction : Les réactions de réduction peuvent modifier les groupes cyclohexyle ou le centre de silicium.
Substitution : L'atome de silicium peut participer à des réactions de substitution, où les groupes cyclohexyle ou méthyle sont remplacés par d'autres groupes fonctionnels.
Réactifs et Conditions Courants :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou les peracides sont couramment utilisés.
Réduction : L'hydrure de lithium et d'aluminium (LiAlH4) ou d'autres donneurs d'hydrure peuvent être utilisés.
Substitution : Des agents halogénants comme le chlore ou le brome peuvent faciliter les réactions de substitution.
Produits Principaux :
Oxydation : Silanols ou siloxanes.
Réduction : Silanes modifiés avec des substituants modifiés.
Substitution : Divers composés organosiliciés avec différents groupes fonctionnels.
4. Applications de la Recherche Scientifique
Le dicyclohexylméthylsilane a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de composés organosiliciés plus complexes. Sa structure unique en fait un intermédiaire précieux dans la synthèse organique.
Biologie : Bien qu'il ne soit pas utilisé directement dans les systèmes biologiques, ses dérivés peuvent être utilisés dans le développement de biomatériaux à base de silicium.
Industrie : Utilisé dans la production de matériaux à base de silicone, y compris les mastics, les adhésifs et les revêtements.
5. Mécanisme d'Action
Le mécanisme par lequel le dicyclohexylméthylsilane exerce ses effets dépend de la réaction ou de l'application spécifique. Dans les réactions d'hydrosilylation, la liaison silicium-hydrogène est activée par un catalyseur, lui permettant de s'additionner à travers les doubles liaisons. Dans les réactions d'oxydation, le centre de silicium subit une attaque nucléophile par des agents oxydants, conduisant à la formation de silanols ou de siloxanes.
Composés Similaires :
Cyclohexyldiméthylsilane : Contient un groupe cyclohexyle et deux groupes méthyle liés au silicium.
Cyclohexylméthyldichlorosilane : Contient un groupe cyclohexyle, un groupe méthyle et deux atomes de chlore liés au silicium.
Cyclohexyltriméthylsilane : Contient un groupe cyclohexyle et trois groupes méthyle liés au silicium.
Unicité : Le dicyclohexylméthylsilane est unique en raison de la présence de deux groupes cyclohexyle volumineux, qui peuvent influencer sa réactivité et ses propriétés stériques. Cela le rend particulièrement utile dans les applications où l'encombrement stérique et les arrangements spatiaux spécifiques sont cruciaux.
Applications De Recherche Scientifique
Dicyclohexylmethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: While not directly used in biological systems, its derivatives can be employed in the development of silicon-based biomaterials.
Industry: Utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism by which dicyclohexylmethylsilane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across double bonds. In oxidation reactions, the silicon center undergoes nucleophilic attack by oxidizing agents, leading to the formation of silanols or siloxanes.
Comparaison Avec Des Composés Similaires
Cyclohexyldimethylsilane: Contains one cyclohexyl group and two methyl groups attached to silicon.
Cyclohexylmethyldichlorosilane: Contains one cyclohexyl group, one methyl group, and two chlorine atoms attached to silicon.
Cyclohexyltrimethylsilane: Contains one cyclohexyl group and three methyl groups attached to silicon.
Uniqueness: Dicyclohexylmethylsilane is unique due to the presence of two bulky cyclohexyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance and specific spatial arrangements are crucial.
Propriétés
Numéro CAS |
37591-76-7 |
|---|---|
Formule moléculaire |
C13H25Si |
Poids moléculaire |
209.42 g/mol |
InChI |
InChI=1S/C13H25Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
Clé InChI |
IFIGBRGDQHBFHJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
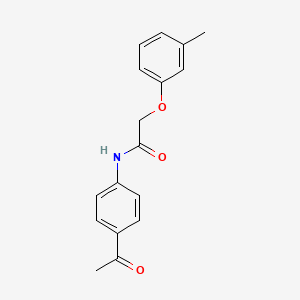
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)
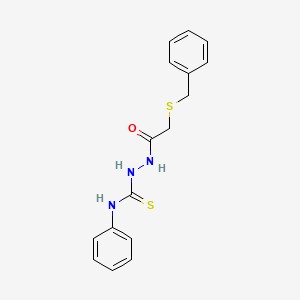

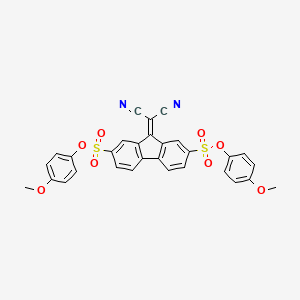
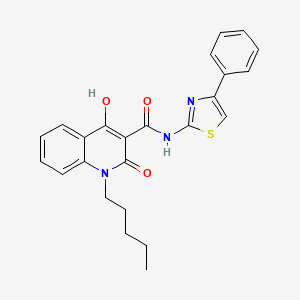
![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)

![Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-](/img/structure/B11991995.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)
